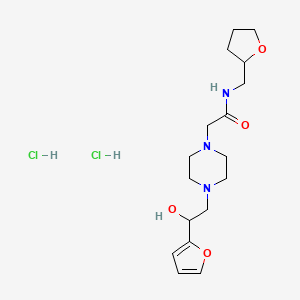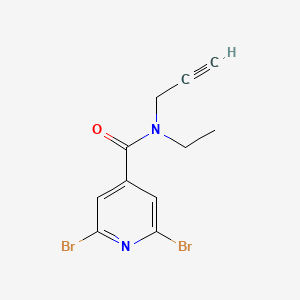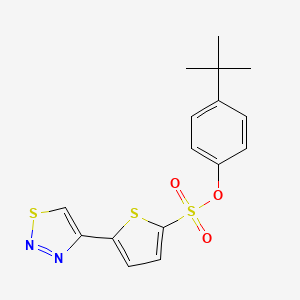![molecular formula C20H19N3O5S B2829065 1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine CAS No. 330681-80-6](/img/structure/B2829065.png)
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine is a complex organic compound with the molecular formula C20H19N3O5S. This compound is characterized by the presence of a benzenesulfonyl group, a nitrophenyl group, an oxazole ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by the cyclization of an appropriate precursor, such as a nitrile or an amide, in the presence of a dehydrating agent.
Introduction of the benzenesulfonyl group: This step typically involves the reaction of the oxazole intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where the oxazole intermediate is treated with a nitrating agent, such as nitric acid.
Incorporation of the piperidine ring: This final step involves the reaction of the intermediate with piperidine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine can be compared with other similar compounds, such as:
1-(4-Benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidine: This compound has a benzhydryl group instead of a nitrophenyl group, which may result in different chemical and biological properties.
1-(4-Chlorobenzenesulfonyl-3,5-dimethyl-piperidine): This compound has a chlorobenzenesulfonyl group and dimethyl substitutions on the piperidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(3-nitrophenyl)-5-piperidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-23(25)16-9-7-8-15(14-16)18-21-19(20(28-18)22-12-5-2-6-13-22)29(26,27)17-10-3-1-4-11-17/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAKGDYKYWAZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)


![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)


![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)
![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)

![2-bromo-5-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2829004.png)
